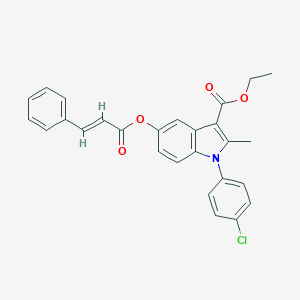
ethyl 1-(4-chlorophenyl)-5-(cinnamoyloxy)-2-methyl-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(4-chlorophenyl)-2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
准备方法
The synthesis of ethyl 1-(4-chlorophenyl)-5-(cinnamoyloxy)-2-methyl-1H-indole-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide
科学研究应用
Ethyl 1-(4-chlorophenyl)-2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1H-indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways .
相似化合物的比较
Similar compounds to ethyl 1-(4-chlorophenyl)-5-(cinnamoyloxy)-2-methyl-1H-indole-3-carboxylate include other indole derivatives such as:
Ethyl indole-2-carboxylate: Known for its use in the synthesis of various bioactive molecules.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Studied for its antiviral properties.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Used as a precursor in the synthesis of biologically active natural products.
These compounds share the indole core structure but differ in their substituents, leading to variations in their chemical properties and applications.
属性
分子式 |
C27H22ClNO4 |
|---|---|
分子量 |
459.9g/mol |
IUPAC 名称 |
ethyl 1-(4-chlorophenyl)-2-methyl-5-[(E)-3-phenylprop-2-enoyl]oxyindole-3-carboxylate |
InChI |
InChI=1S/C27H22ClNO4/c1-3-32-27(31)26-18(2)29(21-12-10-20(28)11-13-21)24-15-14-22(17-23(24)26)33-25(30)16-9-19-7-5-4-6-8-19/h4-17H,3H2,1-2H3/b16-9+ |
InChI 键 |
VNJSYWPAPLJIMK-CXUHLZMHSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C=CC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C |
手性 SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C |
规范 SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C=CC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,4-Dichloroanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378655.png)
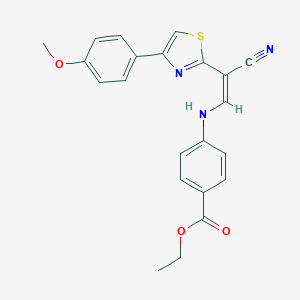
![3-(2,4-Dimethylanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378657.png)
![3-(3,4-dichloroanilino)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378660.png)
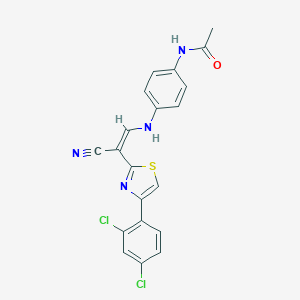
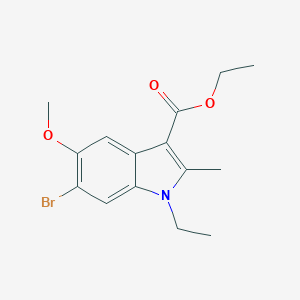
![2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthylamino)acrylonitrile](/img/structure/B378663.png)
![4-{[2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-cyanovinyl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B378665.png)
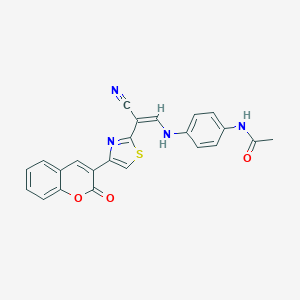
![2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-chlorophenyl)acrylonitrile](/img/structure/B378669.png)
![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B378676.png)
![2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B378677.png)
![(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B378678.png)
![3-(2-Chloro-3-quinolinyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378679.png)
